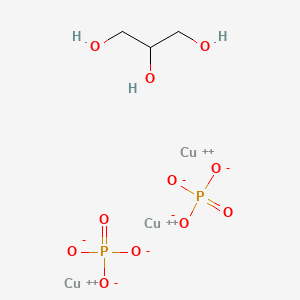
Tricopper;propane-1,2,3-triol;diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricopper;propane-1,2,3-triol;diphosphate, also known as copper(2+) glycerol phosphate, is a compound with the molecular formula C₃H₈Cu₃O₁₁P₂. This compound is a derivative of glycerol (propane-1,2,3-triol) and contains three copper ions and two phosphate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricopper;propane-1,2,3-triol;diphosphate typically involves the reaction of glycerol with copper salts and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{3Cu}^{2+} + \text{C}_3\text{H}_8\text{O}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_8\text{Cu}3\text{O}{11}\text{P}_2 + 6\text{H}^+ ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of temperature, pH, and reaction time to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tricopper;propane-1,2,3-triol;diphosphate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation-reduction reactions.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of copper oxides and other copper-containing compounds.
Substitution: Substitution reactions can produce various derivatives of the original compound, depending on the reagents used.
Applications De Recherche Scientifique
Tricopper;propane-1,2,3-triol;diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in antimicrobial treatments and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of tricopper;propane-1,2,3-triol;diphosphate involves its interaction with molecular targets through its copper ions and phosphate groups. The copper ions can participate in redox reactions, while the phosphate groups can interact with various biomolecules. These interactions can influence enzymatic activities, cellular signaling pathways, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate: A common copper compound used in various applications, but lacks the glycerol and phosphate components.
Glycerol phosphate: Contains glycerol and phosphate but lacks the copper ions.
Copper(II) phosphate: Contains copper and phosphate but lacks the glycerol component.
Uniqueness
Tricopper;propane-1,2,3-triol;diphosphate is unique due to its combination of copper ions, glycerol, and phosphate groups. This unique structure allows it to participate in a variety of chemical and biological processes that are not possible with the individual components alone.
Propriétés
Numéro CAS |
85187-41-3 |
|---|---|
Formule moléculaire |
C3H8Cu3O11P2 |
Poids moléculaire |
472.67 g/mol |
Nom IUPAC |
tricopper;propane-1,2,3-triol;diphosphate |
InChI |
InChI=1S/C3H8O3.3Cu.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
Clé InChI |
OEMQOOSPMWDFAA-UHFFFAOYSA-H |
SMILES canonique |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


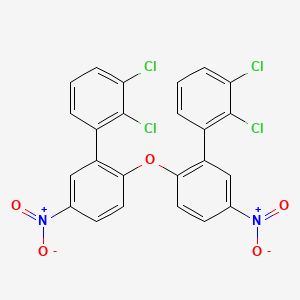

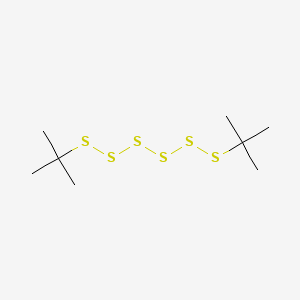
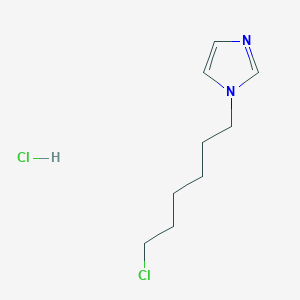

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
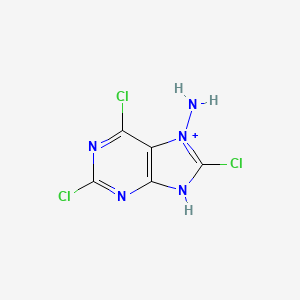
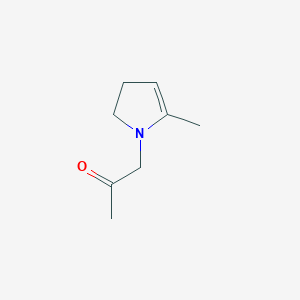
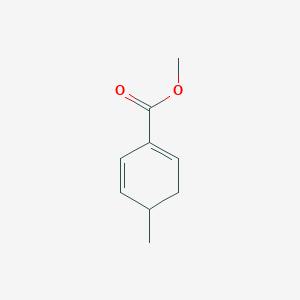
![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
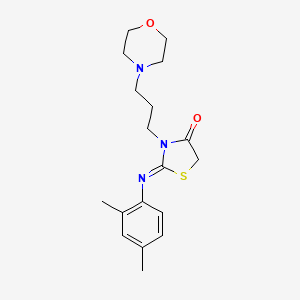
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
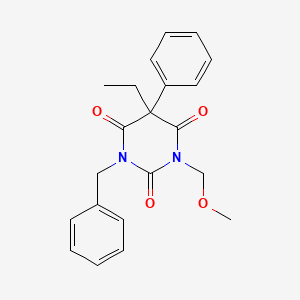
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
